- Cobalt catalyzed carbonylation of unactivated C(sp3)-H bonds, Chemical Science, 2017, 8(3), 2431-2435

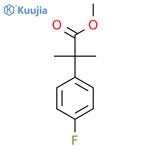

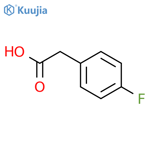

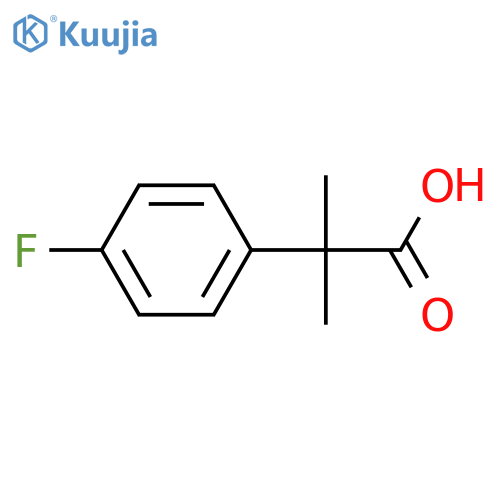

Cas no 93748-19-7 (2-(4-Fluorophenyl)-2-methylpropanoic acid)

93748-19-7 structure

Nom du produit:2-(4-Fluorophenyl)-2-methylpropanoic acid

Numéro CAS:93748-19-7

Le MF:C10H11FO2

Mégawatts:182.191546678543

CID:1057385

2-(4-Fluorophenyl)-2-methylpropanoic acid Propriétés chimiques et physiques

Nom et identifiant

-

- 2-(4-Fluorophenyl)-2-methylpropanoic acid

- 2-(4-Fluorophenyl)-2-methylpropionic acid

- 4-Fluoro-α,α-dimethylbenzeneacetic acid (ACI)

-

- Piscine à noyau: 1S/C10H11FO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13)

- La clé Inchi: IOSAIRIBZLAABD-UHFFFAOYSA-N

- Sourire: O=C(C(C)(C)C1C=CC(F)=CC=1)O

Propriétés calculées

- Qualité précise: 182.07400

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 13

- Nombre de liaisons rotatives: 2

Propriétés expérimentales

- Dense: 1.175±0.06 g/cm3 (20 ºC 760 Torr),

- Point d'ébullition: 268.8±15.0 ºC (760 Torr),

- Point d'éclair: 116.3±20.4 ºC,

- Solubilité: Très légèrement soluble (0,55 G / l) (25 ºC),

- Le PSA: 37.30000

- Le LogP: 2.18790

2-(4-Fluorophenyl)-2-methylpropanoic acid Informations de sécurité

- Niveau de danger:IRRITANT

2-(4-Fluorophenyl)-2-methylpropanoic acid Données douanières

- Code HS:2916399090

- Données douanières:

Code douanier chinois:

2916399090Résumé:

2916399090 autres acides carboxyliques monobasiques aromatiques. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%

Éléments de déclaration:

Nom du produit, contenu des ingrédients, utilisation, acrylique \ Acrylate ou ester doit être clairement emballé

Résumé:

2916399090 autres acides carboxyliques monobasiques aromatiques et leurs anhydrides, halogénures, peroxydes, peroxyacides et leurs dérivés TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%

2-(4-Fluorophenyl)-2-methylpropanoic acid PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-68812-2.5g |

2-(4-fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 95.0% | 2.5g |

$295.0 | 2025-03-21 | |

| Enamine | EN300-68812-0.1g |

2-(4-fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 95.0% | 0.1g |

$66.0 | 2025-03-21 | |

| Enamine | EN300-68812-10.0g |

2-(4-fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 95.0% | 10.0g |

$900.0 | 2025-03-21 | |

| Apollo Scientific | PC902103-1g |

2-(4-Fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 98% | 1g |

£173.00 | 2025-02-22 | |

| Alichem | A019116880-10g |

2-(4-Fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 95% | 10g |

$872.10 | 2023-08-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93117-5G |

2-(4-fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 95% | 5g |

¥ 3,755.00 | 2023-04-12 | |

| Aaron | AR006266-1g |

2-(4-Fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 97% | 1g |

$183.00 | 2025-01-23 | |

| Aaron | AR006266-250mg |

2-(4-Fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 97% | 250mg |

$94.00 | 2025-01-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165108-10g |

2-(4-Fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 97% | 10g |

¥8392.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93117-250mg |

2-(4-fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 95% | 250mg |

¥533.0 | 2024-04-16 |

2-(4-Fluorophenyl)-2-methylpropanoic acid Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; overnight, 60 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled

1.3 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 24 h, 95 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled

1.3 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 24 h, 95 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

Référence

- Preparation of aryl-substituted acetamide and pyrrolidin-2-one derivatives for the treatment of seizures, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Ethylene glycol , Water ; rt; 48 h, 100 °C; 100 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

Référence

- Palladium(II)-Catalyzed Directed Trifluoromethylthiolation of Unactivated C(sp3)-H Bonds, Journal of Organic Chemistry, 2015, 80(8), 4204-4212

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Water ; 16 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Référence

- Triazolopyridine ethers as potent, orally active mGlu2 positive allosteric modulators for treating schizophrenia, Bioorganic & Medicinal Chemistry, 2017, 25(2), 496-513

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Water ; 16 h, reflux

Référence

- Preparation of triazolopyridine ether derivatives useful in treatment of neurological and psychiatric disorders, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction

Référence

- Amide derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and used in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 30 min, 0 °C

1.2 overnight, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 overnight, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Référence

- Migrative Carbofluorination of Saturated Amides Enabled by Pd-Based Dyotropic Rearrangement, Journal of the American Chemical Society, 2022, 144(31), 14047-14052

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

Référence

- Method for preparing α-(4-substituted-phenyl)isobutyric acid, China, , ,

Synthetic Routes 9

Conditions de réaction

Référence

- Substituent effect on the acetolysis of neophyl p-bromobenzenesulfonates, Memoirs of the Faculty of Science, 1984, 14(2), 319-32

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, 100 °C; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

Référence

- Preparation of aminosulfonyl-N-thiadiazolylbenzamide for use as IL-8 receptor antagonists, World Intellectual Property Organization, , ,

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 4 h, reflux; reflux → rt

Référence

- Naphthalenone compounds exhibiting prolyl hydroxylase inhibitory activity, compositions, preparation and uses thereof, World Intellectual Property Organization, , ,

2-(4-Fluorophenyl)-2-methylpropanoic acid Raw materials

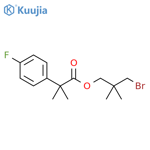

- 3-Bromo-2,2-dimethylpropyl 4-fluoro-α,α-dimethylbenzeneacetate

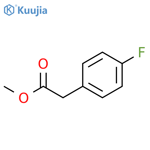

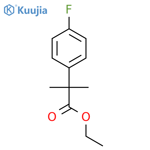

- ethyl 2-(4-fluorophenyl)-2-methylpropanoate

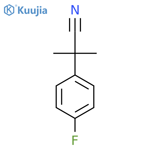

- 2-(4-Fluorophenyl)-2-methylpropanenitrile

- Methyl 2-(4-fluorophenyl)-2-methylpropanoate

- 4-Fluorophenylacetic acid

- Methyl 2-(4-fluorophenyl)acetate

2-(4-Fluorophenyl)-2-methylpropanoic acid Preparation Products

2-(4-Fluorophenyl)-2-methylpropanoic acid Littérature connexe

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

93748-19-7 (2-(4-Fluorophenyl)-2-methylpropanoic acid) Produits connexes

- 723-69-3(2-(4-Fluorophenyl)-2-phenylacetic Acid)

- 65487-32-3(2-(3-Fluorophenyl)propanoic acid)

- 75908-73-5(2-(4-Fluorophenyl)propanoic acid)

- 361-63-7(Bis(4-fluorophenyl)acetic acid)

- 2229316-29-2(4-(6-bromo-3-chloro-2-fluorophenyl)-1H-pyrazole)

- 1936198-49-0(3-amino-6-bromo-1H-indole-2-carbonitrile)

- 944352-46-9(1-(Naphthalen-2-yl)cyclohexanecarbonitrile)

- 2228707-80-8(O-2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethylhydroxylamine)

- 1904174-66-8(2-(benzyloxy)-N-2-(7-fluoro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethylacetamide)

- 898782-54-2(Cyclobutyl 2-(thiomorpholinomethyl)phenyl ketone)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:93748-19-7)2-(4-Fluorophenyl)-2-methylpropanoic acid

Pureté:99%/99%

Quantité:1g/5g

Prix ($):172.0/421.0